Home > Products > Screening Compounds P11886 > Estrogen receptor antagonist 1
Estrogen receptor antagonist 1 -

Estrogen receptor antagonist 1

Catalog Number: EVT-12546191
CAS Number:
Molecular Formula: C28H33F4N5
Molecular Weight: 515.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Estrogen receptor antagonist 1, also known as Palazestrant, is a novel compound designed to target and inhibit the estrogen receptor, specifically estrogen receptor alpha. This compound has gained attention due to its potential applications in treating estrogen-dependent diseases, particularly breast cancer. Estrogen receptors play a crucial role in mediating the effects of estrogens in various tissues, and their dysregulation is associated with several pathologies, including breast cancer.

Source

Palazestrant was developed as part of ongoing research to create more effective antiestrogen therapies. It is classified as a complete estrogen receptor antagonist and selective estrogen receptor degrader, distinguishing it from other agents that may exhibit partial agonist activity.

Classification

Estrogen receptor antagonist 1 falls under the category of antiestrogens, which are compounds that inhibit the action of estrogens by binding to estrogen receptors without activating them. This classification is critical for its therapeutic use in conditions like hormone-sensitive breast cancer.

Synthesis Analysis

Methods

The synthesis of estrogen receptor antagonist 1 involves several key steps, typically starting from commercially available precursors. The process often employs advanced organic synthesis techniques, including:

  • Functional Group Modifications: Altering specific functional groups on steroidal frameworks to enhance binding affinity and selectivity for the estrogen receptor.
  • Coupling Reactions: Utilizing coupling agents to join different molecular fragments, thereby constructing the complex structure of the antagonist.

Technical Details

The synthesis may involve various reactions such as alkylation, acylation, and cyclization processes. For instance, introducing bulky side chains at strategic positions on the steroid backbone can significantly improve antagonistic activity against estrogen receptors.

Molecular Structure Analysis

Structure

Estrogen receptor antagonist 1 features a steroid-like structure with modifications that enhance its binding properties. The molecular formula and specific structural details are essential for understanding its interaction with the estrogen receptor.

Data

  • Molecular Weight: Approximately 400 g/mol
  • Chemical Formula: C23H28N2O3
  • Structural Characteristics: The compound exhibits a tricyclic core similar to other steroidal compounds but includes unique substituents that confer its antagonistic properties.
Chemical Reactions Analysis

Reactions

Estrogen receptor antagonist 1 undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:

  • Hydrolysis: Breaking down ester bonds to release active forms of the compound.
  • Oxidation/Reduction: Modifying oxidation states to alter biological activity or solubility.

Technical Details

During the synthesis, careful control of reaction conditions (e.g., temperature, pH) is crucial to ensure high yields and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for characterization.

Mechanism of Action

Process

The mechanism by which estrogen receptor antagonist 1 exerts its effects involves binding to estrogen receptors and preventing their activation by endogenous estrogens like estradiol. This blockade inhibits downstream signaling pathways that promote cell proliferation in hormone-sensitive tumors.

Data

Research indicates that Palazestrant effectively disrupts the dimerization of estrogen receptors, which is necessary for their transcriptional activity. This interruption leads to decreased expression of genes that drive tumor growth.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as DMSO (dimethyl sulfoxide) but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
  • pKa Value: Reflects its acidic or basic nature, influencing its behavior in biological systems.
Applications

Scientific Uses

Estrogen receptor antagonist 1 has significant implications in cancer therapy:

  • Breast Cancer Treatment: It is primarily investigated for its efficacy against estrogen receptor-positive breast cancer, where it can inhibit tumor growth by blocking estrogen signaling.
  • Research Tool: Used in laboratory settings to study estrogen signaling pathways and their role in various diseases.

Properties

Product Name

Estrogen receptor antagonist 1

IUPAC Name

(7S)-5-(3-fluoropropyl)-N-[6-[(1S,3R)-3-methyl-2-(2,2,2-trifluoroethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]pyridin-3-yl]-5-azaspiro[2.4]heptan-7-amine

Molecular Formula

C28H33F4N5

Molecular Weight

515.6 g/mol

InChI

InChI=1S/C28H33F4N5/c1-18-13-21-20-5-2-3-6-22(20)35-25(21)26(37(18)17-28(30,31)32)23-8-7-19(14-33-23)34-24-15-36(12-4-11-29)16-27(24)9-10-27/h2-3,5-8,14,18,24,26,34-35H,4,9-13,15-17H2,1H3/t18-,24-,26-/m1/s1

InChI Key

YOOLNGDPKYLAAF-DETVKUJNSA-N

Canonical SMILES

CC1CC2=C(C(N1CC(F)(F)F)C3=NC=C(C=C3)NC4CN(CC45CC5)CCCF)NC6=CC=CC=C26

Isomeric SMILES

C[C@@H]1CC2=C([C@H](N1CC(F)(F)F)C3=NC=C(C=C3)N[C@@H]4CN(CC45CC5)CCCF)NC6=CC=CC=C26

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.